molecular formula C20H19ClF4N2O3S B14984868 N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14984868
M. Wt: 478.9 g/mol
InChI Key: MHNXMWKPIIQSFD-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and two aromatic rings with halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-fluorobenzyl chloride in the presence of a base to form the corresponding sulfonamide intermediate. This intermediate is then subjected to cyclization with piperidine-4-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: Halogen substituents in the aromatic rings can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and various halogenating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s halogen substituents and sulfonamide group play a crucial role in its binding affinity and reactivity. It may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide
  • 4-4-({[4-Chloro-3-(trifluoromethyl)phenylcarbamoyl}amino)phenoxy]-N-methyl-2-pyridinecarboxamide
  • 4-4-({[4-Chloro-3-(trifluoromethyl)phenylcarbamoyl}amino)phenoxy]-N-methyl-2-pyridinecarboxamide

Uniqueness

The uniqueness of N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide lies in its specific combination of functional groups and structural features The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, imparts distinct chemical properties that differentiate it from other similar compounds

Properties

Molecular Formula

C20H19ClF4N2O3S

Molecular Weight

478.9 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H19ClF4N2O3S/c21-18-6-5-16(11-17(18)20(23,24)25)26-19(28)14-7-9-27(10-8-14)31(29,30)12-13-1-3-15(22)4-2-13/h1-6,11,14H,7-10,12H2,(H,26,28)

InChI Key

MHNXMWKPIIQSFD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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